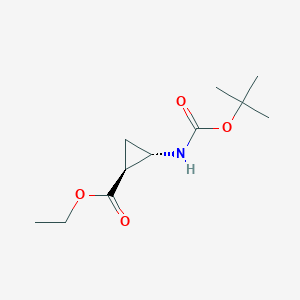(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
CAS No.:
Cat. No.: VC17609338
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | ethyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m0/s1 |
| Standard InChI Key | WQCFOWMOJLYSPS-YUMQZZPRSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1C[C@@H]1NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CC1NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopropane ring substituted at the 1- and 2-positions with a Boc-protected amino group and an ethyl ester, respectively. The (1S,2S) configuration establishes a cis spatial relationship between these substituents, influencing both reactivity and intermolecular interactions. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
| Stereochemistry | (1S,2S) | |
| CAS Registry | 613261-19-1 |
The Boc group enhances solubility in organic solvents while protecting the amine during synthetic transformations. The cyclopropane ring imposes angle strain, increasing susceptibility to ring-opening reactions.
Spectral and Computational Data
-
InChIKey: WQCFOWMOJLYSPS-UHFFFAOYSA-N
-
SMILES: CCOC(=O)C1CC1NC(=O)OC(C)(C)C
-
Topological Polar Surface Area: 64.6 Ų (indicative of moderate polarity)
Density functional theory (DFT) calculations predict a strained cyclopropane ring with bond angles of ~60°, consistent with experimental crystallographic data for related compounds .
Synthesis and Stereochemical Control
Yield Optimization
-
Cyclopropanation: 63–75% yield (similar to cyclopentane analogs)
-
Boc Protection: >90% yield under anhydrous conditions
Critical parameters include temperature control (-78°C for cyclopropanation) and strict exclusion of moisture during Boc protection .
Applications in Organic Synthesis
Peptide Mimetics
The cyclopropane ring mimics proline’s pyrrolidine structure in peptide chains, inducing conformational constraints that enhance metabolic stability. For example, substituting proline with (1S,2S)-cyclopropane analogs in angiotensin-converting enzyme (ACE) inhibitors improves oral bioavailability .
Cross-Coupling Reactions
The ethyl ester serves as a directing group in transition metal-catalyzed reactions:
Suzuki-Miyaura couplings with arylboronic acids proceed with retention of configuration at the cyclopropane carbons .
Ring-Opening Functionalization
Electrophilic agents (e.g., Br₂, HCl) cleave the strained ring:
This reactivity enables access to γ-chloroamines and other bifunctional intermediates.
Stereochemical Considerations
Configuration–Activity Relationships
-
(1S,2S) vs. (1R,2R): The cis configuration enhances membrane permeability (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s for trans) .
-
Diastereomers: (1S,2R) isomers exhibit reduced metabolic stability (t₁/₂ = 2 h vs. 6 h for (1S,2S)) in liver microsomes .
Chiral Resolution Challenges
Racemization at C1 occurs above 80°C, necessitating low-temperature purification. Kinetic resolution using Pseudomonas cepacia lipase achieves 98% ee but requires 72 h .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume